

# Technical Profile: (4-Methoxyphenoxy)acetyl Chloride

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: (4-Methoxyphenoxy)acetyl chloride

CAS No.: 42082-29-1

Cat. No.: B1364211

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Synonyms: 2-(4-Methoxyphenoxy)acetyl chloride; p-Methoxyphenoxyacetyl chloride CAS Registry Number: 42082-29-1[1][2]

## Physicochemical Characterization

The molecular weight of (4-Methoxyphenoxy)acetyl chloride is a critical parameter for stoichiometric calculations in organic synthesis.[2] Unlike simple aliphatic chlorides, the aromatic ether linkage introduces specific electronic effects that influence both mass and reactivity.

## Molecular Weight Analysis

Isotope	Atomic Mass (Da)	Count	Contribution (Da)
Carbon ( <sup>12</sup> C)	12.011	9	108.099
Hydrogen ( <sup>1</sup> H)	1.008	9	9.072
Chlorine ( <sup>35</sup> Cl)	35.453	1	35.453
Oxygen ( <sup>16</sup> O)	15.999	3	47.997
Total MW	200.62 g/mol		

Structural Formula:

Physical State: Typically a low-melting solid or viscous oil that is highly sensitive to moisture.[2]

Solubility: Soluble in aprotic organic solvents (Dichloromethane, THF, Toluene). Reacts violently with water and protic solvents.

## Structural Significance

The compound consists of a p-methoxyphenyl group linked via an ether oxygen to an acetyl chloride moiety.[2]

- The Ether Linkage: The phenoxy oxygen donates electron density into the aromatic ring (resonance effect), making the ring electron-rich.[2] However, the oxygen also exerts an inductive withdrawal on the adjacent methylene group.
- The Acyl Chloride: This is the reactive warhead. The carbonyl carbon is highly electrophilic, susceptible to attack by nucleophiles (amines, alcohols).

## Synthesis & Production Pathways

The industrial and laboratory-scale preparation of **(4-Methoxyphenoxy)acetyl chloride** predominantly follows the nucleophilic acyl substitution of its parent carboxylic acid.[2]

## Core Synthetic Protocol

Precursor: (4-Methoxyphenoxy)acetic acid (CAS 1877-75-4).[2] Reagent: Thionyl Chloride ( ) or Oxalyl Chloride ( )

).[3] Catalyst: Dimethylformamide (DMF) - catalytic amount.[2]

## Reaction Mechanism (Graphviz Visualization)

The transformation proceeds via the formation of an activated chlorosulfite intermediate, followed by nucleophilic attack by chloride.



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Figure 1: Conversion of carboxylic acid to acid chloride using thionyl chloride.[2]

## Experimental Procedure (Standardized)

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl<sub>2</sub> or Ar line).
- Loading: Charge the flask with 10.0 g (54.9 mmol) of (4-Methoxyphenoxy)acetic acid.
- Solvent/Reagent: Add 30 mL of anhydrous toluene (optional, can run neat) and 8.0 mL (110 mmol) of Thionyl Chloride. Add 2 drops of dry DMF.
- Reaction: Heat to reflux (approx. 75-80°C) for 2-3 hours. Evolution of HCl and SO<sub>2</sub> gas will be observed.
- Work-up: Once gas evolution ceases, cool the mixture. Remove excess and solvent under reduced pressure (rotary evaporator).
- Purification: The residue is usually sufficiently pure for subsequent steps. If necessary, distill under high vacuum.

## Reactivity & Pharmaceutical Applications

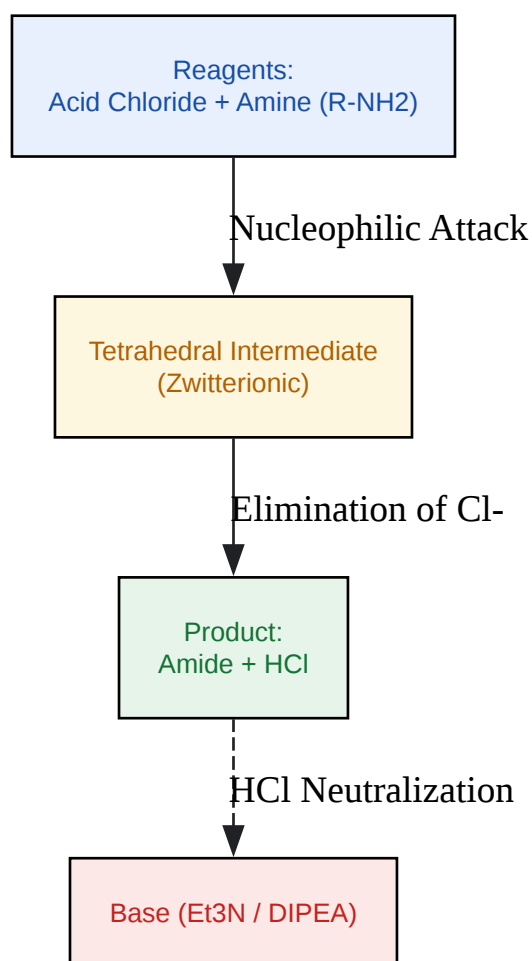
**(4-Methoxyphenoxy)acetyl chloride** serves as a versatile "linker" reagent in drug discovery. [2] It is primarily used to introduce the lipophilic p-methoxyphenoxy motif, which can improve the bioavailability of polar pharmacophores.[2]

## Key Reaction: Amide Coupling (Schotten-Baumann Conditions)

The most common application is the acylation of amines to form amides.[2] This reaction requires a base to neutralize the HCl byproduct.

### Mechanism of Amide Formation[3]

- Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon.
- Tetrahedral Intermediate: Formation of a transient alkoxide.
- Elimination: Reformation of the carbonyl double bond and expulsion of the chloride leaving group.[4]



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Figure 2: Mechanistic pathway for the acylation of amines.[2]

## Therapeutic Areas[2]

- PPAR Agonists: Phenoxyacetic acid derivatives are structural analogs of fibrates (e.g., Clofibrate), used to regulate lipids. The acid chloride allows for the attachment of diverse heterocycles to test Structure-Activity Relationships (SAR).
- Anticancer Agents: Recent studies utilize this moiety in the synthesis of thiopyrano[2,3-d]thiazoles.[5] The methoxy group provides a metabolic handle (O-demethylation) and hydrogen bond acceptor capability.[2]
- Auxin Analogs: As a derivative of phenoxyacetic acid, this compound is used to synthesize plant growth regulators and herbicides, where the specific substitution pattern (4-methoxy)

alters potency and selectivity compared to the 2,4-Dichlorophenoxy (2,4-D) class.[2]

## Handling, Safety, and Storage

Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).

## Stability Protocol

- Hydrolysis Risk: The compound reacts instantaneously with atmospheric moisture to regenerate the parent acid and hydrochloric acid fumes.
- Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container. Refrigeration (2-8°C) is recommended to retard decomposition.[2]

## Emergency Workflow



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Figure 3: Emergency response workflow for acid chloride spills.

## References

- Sigma-Aldrich. (2024).[6] 4-Chlorophenoxyacetyl chloride Product Specification. [Link](#) (Analogous compound data for physical properties).
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- PubChem. (2024). Compound Summary: 2-(4-Methoxyphenoxy)acetyl chloride.[2] National Library of Medicine. [Link](#)
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- BLD Pharm. (2024). 2-(4-Methoxyphenoxy)acetyl chloride MSDS. [Link](#)

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## Sources

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